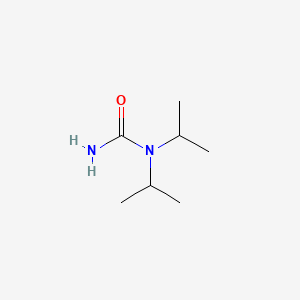
N,N-Bis(1-methylethyl)urea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(1-methylethyl)urea can be synthesized through several methods. One common method involves the reaction of isocyanates with amines. For example, the reaction of isopropylamine with an isocyanate can yield this compound. Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of harmful solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-methylethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include isocyanates, amines, and oxidizing or reducing agents. The reactions typically occur under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted ureas, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N,N-Bis(1-methylethyl)urea has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of N,N-Bis(1-methylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diisopropylthiourea: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N’-Bis(1-methylethyl)thiourea: Another similar compound with sulfur replacing the oxygen atom in the urea structure.
Uniqueness
N,N-Bis(1-methylethyl)urea is unique due to its specific substitution pattern and the presence of isopropyl groups This gives it distinct chemical properties and reactivity compared to other urea derivatives
Properties
IUPAC Name |
1,1-di(propan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBGEQYIZTYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228176 | |
| Record name | Urea, N,N-bis(1-methylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77464-05-2 | |
| Record name | N,N-Bis(1-methylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77464-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1,1-diisopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077464052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N-bis(1-methylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
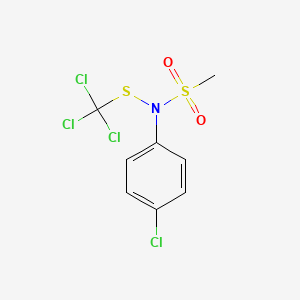
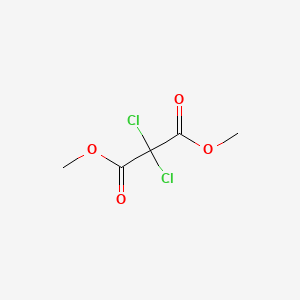
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

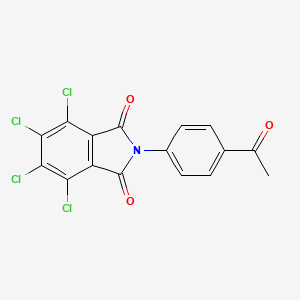
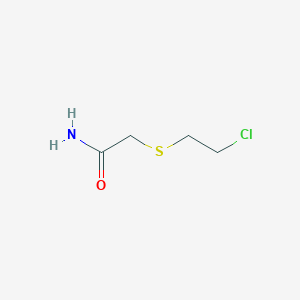
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
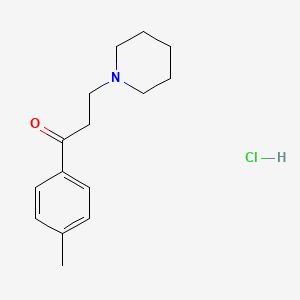
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
